molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508
CAS No.: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-3-nitropyridin-2-amine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 3rd position, and a methylamine group at the 2nd position of the pyridine ring

Mechanism of Action

Target of Action

It has been found to show significant activity on the kinase p70s6kβ , which plays a crucial role in the regulation of cell growth and proliferation.

Mode of Action

It is suggested that it may interact with its target kinase through a covalent bond, leading to the inhibition of the kinase’s activity .

Biochemical Pathways

Given its activity on the kinase p70s6kβ , it can be inferred that it may influence pathways related to cell growth and proliferation.

Result of Action

Given its inhibitory activity on the kinase p70s6kβ , it can be inferred that it may lead to a decrease in cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases, which are essential for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the nitration of 6-chloro-2-aminopyridine to introduce the nitro group at the 3rd position. This is followed by the methylation of the amino group at the 2nd position. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methylamine group can undergo oxidation to form corresponding imines or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 6-chloro-N-methyl-3-aminopyridin-2-amine.

    Oxidation: Formation of imines or nitriles depending on the reaction conditions.

Scientific Research Applications

6-chloro-N-methyl-3-nitropyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-nitropyridin-2-amine: Lacks the methyl group at the 2nd position.

    N-methyl-3-nitropyridin-2-amine: Lacks the chlorine atom at the 6th position.

    3-nitropyridin-2-amine: Lacks both the chlorine atom at the 6th position and the methyl group at the 2nd position.

Uniqueness

6-chloro-N-methyl-3-nitropyridin-2-amine is unique due to the combination of the chlorine atom, nitro group, and methylamine group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-chloro-2-methylamino-3-nitro-pyridine was prepared in accordance to the procedure described above for the preparation of 6-chloro-2-dimethylamino-3-nitro pyridine by using solution of methyl amine. The crude product was purified by flash chromatography, eluting with 90% hexane: 10% ethyl acetate to 16 (300 mg).
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Synthesis routes and methods II

Procedure details

20.0 ml of a 30% ethanolic solution of methylamine were added dropwise to a mixture of 29.0 g of 2,6-dichloro-3-nitropyridine, 300 ml of ethanol and 36.6 g of sodium carbonate, whilst cooling with ice, and the resulting mixture was stirred at room temperature for 8 hours. At the end of this time, the reaction mixture was freed from ethanol by distillation. The residue was diluted with water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 22.3 g of the title compound, melting at 114° C.
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Synthesis routes and methods III

Procedure details

2,6-Dichloro-3-nitropyridine (2.0 g, 10 mmol) and sodium carbonate (2.8 g, 25.9 mmol) were added to a round bottom flask under nitrogen, and suspended in ethanol (100 mL). Methylamine in methanol (7.8 mL, 16 mmol, 2M) was then added and stirred at room temperature for 3 hours. The yellow solution was concentrated, and then re-dissolved in ethyl acetate followed by washing with sodium bicarbonate and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The yellow solid was then re-dissolved in ethanol and recrystallized to give 6-chloro-N-methyl-3-nitropyridin-2-amine (28-1) as a yellow solid. HRMS (M+H)+: observed=188.0216, calculated=188.0221.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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